Goniothalesacetate

Description

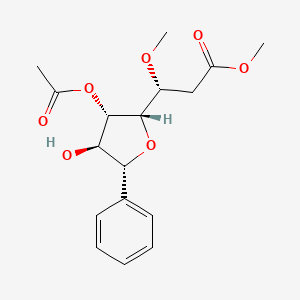

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22O7 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

methyl (3R)-3-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-phenyloxolan-2-yl]-3-methoxypropanoate |

InChI |

InChI=1S/C17H22O7/c1-10(18)23-17-14(20)15(11-7-5-4-6-8-11)24-16(17)12(21-2)9-13(19)22-3/h4-8,12,14-17,20H,9H2,1-3H3/t12-,14-,15-,16+,17+/m1/s1 |

InChI Key |

LHWIBJDDRHTINZ-MNLARUNXSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1[C@@H](CC(=O)OC)OC)C2=CC=CC=C2)O |

Canonical SMILES |

CC(=O)OC1C(C(OC1C(CC(=O)OC)OC)C2=CC=CC=C2)O |

Synonyms |

goniothalesacetate |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Goniothalesacetate

Botanical Source and Habitat of Goniothalamus amuyon

Goniothalesacetate is derived from Goniothalamus amuyon (Blanco) Merr., a plant species belonging to the Annonaceae family. nih.govresearchgate.net This species is a small tree or shrub, typically reaching heights of 2 to 15 meters. wikipedia.orgtheferns.info The leaves are smooth, oblong, and pointed at both ends, arranged in an alternate pattern on the stem. wikipedia.orgstuartxchange.org Its flowers are yellowish-green and hang from the axils of the leaves. stuartxchange.org

The plant is native to Southern Taiwan and the Philippines. wikipedia.org In the Philippines, it is found in forests at low and medium altitudes across various provinces, including Luzon, Negros, Bohol, and Mindanao. stuartxchange.orgphilippineplants.org The habitat consists of mixed dipterocarp and limestone forests at elevations ranging from 50 to 120 meters. pensoft.net The plant is harvested from the wild for local use. theferns.info In Taiwan, it is the sole species of its genus and is indigenous to the southern coastal region. researchgate.net

Extraction and Purification Methodologies for this compound from Natural Sources

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The primary source material for this compound is the stems of Goniothalamus amuyon. nih.govresearchgate.net

The general procedure is as follows:

Extraction: The air-dried and powdered stems are first extracted with methanol (B129727) (MeOH). The resulting methanol extract is then concentrated under reduced pressure.

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The ethyl acetate-soluble fraction, which contains this compound, is collected for further purification.

Chromatography: The crude EtOAc extract is subjected to several rounds of chromatography to isolate the pure compound.

Silica (B1680970) Gel Column Chromatography: The extract is initially separated using silica gel chromatography, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate.

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column, using methanol as the mobile phase.

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using normal phase HPLC, yielding this compound as a yellow oil. researchgate.net

This systematic process allows for the separation of this compound from a complex mixture of other plant metabolites, including other styryllactones and alkaloids. researchgate.net

Spectroscopic Techniques Employed for Structural Determination

The precise molecular structure of this compound was determined through the combined use of several powerful spectroscopic methods.

NMR spectroscopy was fundamental in piecing together the carbon skeleton and the relative stereochemistry of this compound. nih.gov Both ¹H NMR and ¹³C NMR spectra provided detailed information about the chemical environment of each proton and carbon atom in the molecule.

Analysis of the ¹H NMR spectrum revealed signals corresponding to a monosubstituted benzene (B151609) ring, methoxy (B1213986) groups, and several oxymethine protons. The ¹³C NMR spectrum confirmed the presence of 17 carbon atoms, including those of the aromatic ring, a carbonyl group, and several oxygen-bearing carbons. researchgate.net Advanced 2D NMR techniques, such as COSY and HMBC, were used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

|---|---|---|

| 2 | 85.7 | 5.10 (d, 7.2) |

| 3 | 80.2 | 4.01 (dd, 7.2, 2.0) |

| 4 | 75.0 | 4.25 (m) |

| 5 | 83.9 | 4.68 (d, 2.0) |

| 1' | 172.1 | - |

| 2' | 52.7 | 3.80 (s) |

| 1'' | 138.0 | - |

| 2'', 6'' | 126.8 | 7.50 (d, 7.2) |

| 3'', 5'' | 128.9 | 7.37 (t, 7.2) |

| 4'' | 128.2 | 7.30 (d, 7.2) |

| OAc-C=O | 170.0 | - |

| OAc-CH₃ | 21.0 | 2.05 (s) |

Data sourced from Chemical & Pharmaceutical Bulletin, 2006. researchgate.net

Mass spectrometry was crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) provided an accurate mass measurement of the molecular ion, which established the molecular formula as C₁₇H₂₂O₇. researchgate.net

Electron Impact Mass Spectrometry (EI-MS) revealed key fragmentation patterns. For instance, fragment peaks corresponding to the loss of a hydroxyl group ([M-OH]⁺) and a methoxy group ([M-OCH₃]⁺) were observed, providing initial evidence for the presence of these functional groups within the structure. researchgate.net

While X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, it was not applied to this compound itself, as the compound was isolated as an oil. researchgate.netnih.govresearchgate.net Therefore, its absolute stereochemistry was established using a combination of other techniques.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique was used to determine the relative stereochemistry of the molecule. NOESY identifies protons that are close to each other in space, and the observed correlations in this compound helped to deduce the spatial arrangement of substituents around the tetrahydrofuran (B95107) ring. researchgate.net

MTPA Ester Analysis: To determine the absolute configuration of the stereocenters, a chemical derivatization method using Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) was employed. By preparing the (R)- and (S)-MTPA esters of this compound at its free hydroxyl group (at C-4), the absolute stereochemistry of that center could be determined by analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomeric esters. researchgate.net

Elucidation of this compound's Stereochemistry and Congruent Stereocenters

The complete stereochemical structure of this compound was elucidated by integrating data from various analyses. The relative configurations of the stereocenters at C-2, C-3, C-4, and C-5 were established through the analysis of proton-proton coupling constants (J values) and NOESY correlations in the NMR spectra. researchgate.net

The crucial step in assigning the absolute configuration was the application of the modified Mosher's method. The analysis of the ¹H NMR data for the prepared MTPA esters (1r and 1s) allowed for the unambiguous assignment of the absolute stereochemistry at the C-4 position. researchgate.net Once the absolute configuration of one stereocenter was known, the relative stereochemistry determined from the NOESY data allowed for the assignment of the absolute configurations of the remaining stereocenters (C-2, C-3, and C-5). This comprehensive approach led to the full structural and stereochemical elucidation of this compound. nih.govresearchgate.net

Mechanistic Investigations of Goniothalesacetate S Biological Effects

Molecular Targets and Binding Interactions

Direct molecular targets for goniothalesacetate have not been extensively identified in published research. However, computational and experimental studies on similar styryl lactones provide insight into potential binding interactions.

Docking studies on related compounds, such as certain bis-styryllactone derivatives, have shown potential binding to key amino acids within viral envelope proteins, suggesting antiviral possibilities. researchgate.net Other related styryl lactones have been investigated for their interaction with cancer-related proteins. For example, docking studies showed that compounds like leiocarpin C bind with EGFR tyrosine kinase and cyclin-dependent kinase 2 (CDK2) through hydrogen bonding with important amino acid residues. researchgate.net

While these findings highlight potential targets for the styryl lactone class, it is crucial to note that specific binding interactions for this compound have not been confirmed. The lack of significant cytotoxicity reported in its initial discovery suggests that its affinity for such targets may be low. researchgate.net

Cellular Pathway Modulation (e.g., DNA fragmentation, mitochondrial dysfunction, caspase activation)

The cellular effects of this compound have not been specifically detailed, but extensive research on the related compound, goniothalamin (B1671989), offers a model for how styryl lactones can modulate cellular pathways to induce apoptosis (programmed cell death).

DNA Fragmentation: A hallmark of apoptosis is the cleavage of nuclear DNA into smaller fragments. nih.gov Studies on goniothalamin have demonstrated its ability to induce significant DNA fragmentation in various cancer cell lines. researchgate.netresearchgate.net This effect is a downstream consequence of the activation of specific enzymes that degrade DNA during the apoptotic process.

Mitochondrial Dysfunction: The mitochondrion is a central organelle in the regulation of apoptosis. Goniothalamin and another related lactone, altholactone (B132534), have been shown to induce mitochondrial dysfunction. researchgate.netresearchgate.net This is often characterized by a loss of the mitochondrial membrane potential, which disrupts cellular energy production and leads to the release of pro-apoptotic factors into the cytoplasm. researchgate.netnih.gov This release is a critical step in initiating the cascade of events leading to cell death.

Caspase Activation: Caspases are a family of protease enzymes that are the primary executioners of apoptosis. Research has shown that goniothalamin treatment leads to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and caspase-7). researchgate.netnih.govnih.gov Activated caspase-3, for instance, is responsible for cleaving numerous cellular proteins, ultimately leading to the morphological and biochemical changes associated with apoptosis. nih.gov

The table below summarizes the observed effects of related compounds on cellular pathways.

| Cellular Pathway | Observed Effect of Related Compounds (e.g., Goniothalamin) | Reference |

| DNA Fragmentation | Induces cleavage of DNA in cancer cells. | researchgate.netresearchgate.net |

| Mitochondrial Dysfunction | Causes loss of mitochondrial membrane potential. | researchgate.netresearchgate.net |

| Caspase Activation | Activates initiator and executioner caspases (caspase-9, -3, -7). | researchgate.netnih.govnih.gov |

While these pathways are well-documented for compounds like goniothalamin, further research is required to determine if this compound can modulate these or other cellular processes, even at high concentrations.

Relationship Between Structural Features and Biological Effects

The structure-activity relationship (SAR) analyzes how a molecule's chemical structure influences its biological activity. studysmarter.co.uk For styryl lactones, specific structural features are known to be critical for their cytotoxic and apoptotic effects. The general principle is that minor modifications to the molecule can significantly alter its biological efficacy. studysmarter.co.ukresearchgate.net

Key structural features of bioactive styryl lactones like goniothalamin and altholactone include the α,β-unsaturated lactone ring and the stereochemistry of hydroxyl groups. The reactivity of the lactone ring is often considered essential for interacting with biological targets.

In the case of this compound, its structure differs from more potent analogues. researchgate.netijpsr.com It possesses additional hydroxyl and acetate (B1210297) groups on the side chain attached to the core ring structure. researchgate.net These modifications could influence several properties:

Steric Hindrance: The bulkier side chain may sterically hinder the molecule from fitting into the binding site of a potential molecular target.

Polarity and Solubility: The additional polar groups (hydroxyl and acetate) increase the molecule's polarity. While this can affect solubility and distribution, it may also prevent the molecule from efficiently crossing cellular membranes to reach intracellular targets.

Electronic Effects: The presence and position of these functional groups can alter the electronic properties of the entire molecule, potentially reducing the reactivity of the lactone ring system that is often crucial for the activity of related compounds.

The observation that this compound lacks significant activity suggests that its specific combination of structural features is not optimal for the cytotoxic effects commonly seen with other members of the styryl lactone family. researchgate.net This highlights the sensitivity of the structure-activity relationship within this chemical class, where seemingly small structural changes can lead to a substantial loss of biological function. rsc.orgwikipedia.org

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Goniothalesacetate and Its Analogues

Analysis of Structural Modifications and Their Impact on Biological Potency

Structure-activity relationship (SAR) studies on goniothalamin (B1671989) and its analogues have revealed several crucial structural features that dictate their cytotoxic potency. nih.govresearchgate.net Modifications to the core structure have led to significant variations in biological activity, providing valuable insights into the molecular requirements for interaction with biological targets.

Key findings from SAR studies include:

Stereochemistry at C-6: The configuration of the stereogenic center at C-6 has a pronounced effect on cytotoxicity. While naturally occurring (R)-goniothalamin is active, some studies have shown that the non-natural (S)-enantiomer can exhibit even greater potency and selectivity against certain cancer cell lines. For instance, (S)-goniothalamin was identified as a highly potent and selective cytotoxic agent against kidney cancer cells (786-0). nih.gov

The α,β-Unsaturated Lactone Ring: This moiety is widely considered a critical pharmacophore, likely acting as a Michael acceptor. iyte.edu.triyte.edu.tr Its electrophilic nature allows for potential covalent modification of nucleophilic residues, such as cysteine, in target proteins. researchgate.net

The Styryl Group: The presence and nature of the styryl substituent are important for activity. Replacement of the styryl group with other aromatic systems, such as 2-naphthyl, has been shown to sometimes enhance cytotoxicity. iyte.edu.tr

The Linker between the Lactone and Aromatic Ring: The trans double bond in the linker is considered essential for maintaining the appropriate spatial orientation for biological activity. iyte.edu.tr Analogues with a cis-double bond or an ether linkage in this position have generally shown reduced cytotoxicity compared to goniothalamin. iyte.edu.tr

Substitutions on the Aromatic Ring: Modifications to the phenyl ring can influence activity. For example, the introduction of a hydroxyl group at the 4-position, as seen in 4-hydroxygoniothalamin, has been explored in the synthesis of hybrid molecules. sci-hub.se

Modifications at C-7: The introduction of ester groups at the C-7 position has been a focus of recent research. A 3D-QSAR study highlighted that the steric features of cinnamic acid ester groups at C-7 are crucial for cytotoxic activity. esrf.frnih.gov

Nitrogen-Containing Analogues: The synthesis of goniothalamin analogues incorporating nitrogen-containing groups has yielded compounds with significantly enhanced potency and selectivity. For example, goniothalamin chloroacrylamide displayed IC50 values in the low micromolar range against MCF-7 and PC-3 cancer cell lines, representing a 26-fold increase in potency compared to goniothalamin. researchgate.net Similarly, goniothalamin isobutyramide (B147143) was found to be highly potent against Caco-2 cells. researchgate.net

Table 1: Impact of Structural Modifications on Cytotoxicity of Goniothalamin Analogues

| Analogue | Structural Modification | Observed Effect on Cytotoxicity | Reference |

| (S)-Goniothalamin | Inversion of stereochemistry at C-6 | Increased potency and selectivity against kidney cancer cells (786-0) | nih.gov |

| 2-Naphthyl analogue | Replacement of styryl with 2-naphthyl group | Slightly better cytotoxicity than (R)-goniothalamin | iyte.edu.tr |

| cis-double bond analogue | trans to cis isomerization of the linker double bond | 2-fold less cytotoxic | iyte.edu.tr |

| Ether-linked analogue | Replacement of the double bond in the linker with an ether linkage | 2-6 times lower cytotoxicity in most tested cell lines | iyte.edu.tr |

| Goniothalamin chloroacrylamide | Introduction of a chloroacrylamide group | 26-fold more potent than goniothalamin against MCF-7 and PC-3 cells | researchgate.net |

| Goniothalamin isobutyramide | Introduction of an isobutyramide group | 10-fold more potent than goniothalamin against Caco-2 cells | researchgate.net |

| C-7 Cinnamic acid ester analogues | Esterification at C-7 | Steric features at this position are crucial for activity | esrf.frnih.gov |

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For goniothalamin and its analogues, several key pharmacophoric features have been identified through SAR and computational studies.

The critical pharmacophoric elements are generally considered to be:

An α,β-unsaturated lactone ring: This group acts as a Michael acceptor, a reactive site that can form covalent bonds with biological macromolecules. iyte.edu.triyte.edu.trresearchgate.net

A hydrophobic aromatic region: The styryl or another aromatic group contributes to the binding affinity, likely through hydrophobic and/or aromatic interactions with the target protein.

A specific stereocenter: The (R) or in some cases (S) configuration at the carbon atom connecting the lactone and the linker is crucial for proper orientation within the binding site. iyte.edu.tr

Hydrogen bond acceptors/donors: While not always explicitly stated for the parent compound, the introduction of groups capable of hydrogen bonding, such as in the 4-hydroxy analogues or nitrogen-containing derivatives, can significantly impact activity, suggesting the presence of corresponding interaction points in the biological target. sci-hub.sedergipark.org.tr

Pharmacophore models have been developed for related compounds, which can provide insights applicable to goniothalesacetate and its analogues. frontiersin.org These models typically highlight the importance of aromatic rings and hydrophobic features for binding. wustl.edu

Computational Approaches in SAR/QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are powerful tools in drug discovery for predicting the activity of novel compounds and for understanding the structural requirements for potency. slideshare.net

Ligand-Based Approaches (e.g., molecular fingerprints, descriptors)

Ligand-based QSAR approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on a set of known active and inactive molecules to derive a predictive model. Molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, are calculated and correlated with biological activity. chemmethod.com

For styryl lactones, various molecular descriptors can be used, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobic descriptors: These measure the lipophilicity of the compound.

These descriptors can be used to build predictive models using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). chemmethod.comresearchgate.net For instance, 2D-QSAR models have been developed for styryl lactones to predict their activity. researchgate.net

Three-Dimensional QSAR (3D-QSAR) and Pharmacophore Discovery

3D-QSAR methods consider the three-dimensional properties of molecules to explain their biological activities. These approaches require the alignment of the molecules in a dataset based on a common scaffold or pharmacophore.

Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. The resulting field values are then correlated with biological activity using partial least squares (PLS) regression. CoMFA has been successfully applied to styryl lactones, identifying that steric features, particularly at the C-7 position, are critical for cytotoxic activity. esrf.frnih.govnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. This method can provide a more detailed understanding of the SAR. nih.gov

Pharmacophore Discovery: Computational methods can be used to automatically identify the common pharmacophoric features from a set of active molecules. wustl.edu These pharmacophore models can then be used to screen large compound libraries for new potential hits or to guide the design of new analogues. dergipark.org.tr A basic 3D-QSAR steric model has been built for a small set of O-isopropylidene and styryl-lactone ligands, highlighting the utility of this approach even with a limited dataset. researchgate.net

Activity Landscape Analysis and Activity Cliffs

Activity landscape analysis provides a visual representation of the relationship between structural similarity and biological activity. nih.gov A key feature of this landscape is the presence of "activity cliffs," which are pairs or groups of structurally similar compounds that exhibit large differences in potency. nih.gov

The identification of activity cliffs is of great interest in medicinal chemistry because they highlight subtle structural modifications that lead to significant changes in biological activity. nih.gov Analyzing these cliffs can provide detailed SAR information that might be missed by traditional QSAR models. For example, the difference in activity between (R)- and (S)-goniothalamin could be considered a "chirality cliff," where the change in a single stereocenter dramatically alters the biological response. nih.gov The study of activity cliffs can help in understanding the SAR discontinuity that can be detrimental to the predictive power of QSAR models. nih.govnih.gov

Analytical Methodologies for Goniothalesacetate in Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatography is fundamental to the purification and quantitative analysis of goniothalesacetate. High-Performance Liquid Chromatography (HPLC) is a principal technique used for its separation from complex mixtures, such as extracts from the stems of Goniothalamus species. researchgate.netpsu.ac.th

In a typical application, HPLC systems are utilized for the purification of this compound. researchgate.net For instance, preparative HPLC has been successfully employed using an ODS (octadecylsilyl) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.net The separation is monitored using a UV detector, allowing for the collection of the pure compound. researchgate.net Chiral HPLC has also been instrumental in the analysis of related styryl lactones, demonstrating the capability to separate stereoisomers, which is critical for stereoselective synthesis and characterization. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. mit.edunwu.ac.za The process begins with the separation of components in a mixture using a gas chromatograph. youtube.com The separated compounds then enter a mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing both qualitative and quantitative data. mit.eduyoutube.com While specific applications of GC-MS for the routine analysis of this compound are not extensively detailed in the available literature, the technique was used to analyze volatiles in studies elucidating the biosynthetic pathways of structurally related compounds. researchgate.net Given the molecular characteristics of this compound, GC-MS could be a viable method for its analysis, particularly after derivatization to increase its volatility.

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| HPLC | Hypersil ODS (i.d. 21.2 x 250 mm) | Acetonitrile–water (20:80) | UV (210 nm) | Isolation and Purification | researchgate.net |

| HPLC | Chiralcel OD | Acetonitrile and water (7:3) | UV (225 nm) | Analysis of related styryl lactones | rsc.org |

| GC-MS | General Application | Inert carrier gas (e.g., Helium) | Mass Spectrometer | Separation and identification of volatile compounds | mit.eduyoutube.com |

Spectroscopic Techniques for Detection (e.g., UV-Vis, NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and detection of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used as a detection method in conjunction with HPLC. researchgate.netrsc.org The chromophores within the this compound molecule absorb light in the UV region, allowing for its detection as it elutes from the HPLC column. researchgate.netpsu.ac.th Detection wavelengths of 210 nm and 225 nm have been reported in the analysis of this compound and related compounds. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed molecular structure of this compound. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) experiments provide critical information about the chemical environment of each atom. researchgate.netrsc.org ¹H NMR spectra reveal the number of different types of protons, their connectivity through spin-spin coupling, and their spatial proximity through experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). researchgate.net ¹³C NMR provides information on the number and type of carbon atoms. rsc.org This data, when combined, allows for the unambiguous assignment of the compound's complex stereochemistry. researchgate.netrsc.org

| ¹H NMR (CDCl₃, 300 MHz) rsc.org | ¹³C NMR (CDCl₃, 75 MHz) rsc.org |

| δ (ppm) | δ (ppm) |

| 7.45-7.25 (m, 5H) | 159.2 |

| 5.95 (ddd, 1H) | 136.7 |

| 5.35 (d, 1H) | 129.6 |

| 5.25 (d, 1H) | 129.3 |

| 4.60 (m, 1H) | 116.8 |

| 4.20 (m, 1H) | 113.7 |

| 3.80 (s, 3H) | 109.5 |

| 3.75 (s, 3H) | 80.9 |

| 2.80 (dd, 1H) | 76.0 |

| 2.60 (dd, 1H) | 73.1 |

| 1.80 (s, 3H) | 72.0 |

| 69.8 | |

| 55.2 | |

| 27.0 (2C) |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), provides highly accurate mass measurements, which allows for the determination of the molecular formula. researchgate.netrsc.orgrsc.org For example, HR-FAB-MS analysis of this compound yielded a molecular ion peak that confirmed its molecular formula as C₁₇H₂₂O₇. researchgate.net Electron Ionization (EI) mass spectrometry has also been used, which can provide information about the compound's structure through analysis of its fragmentation patterns. researchgate.netresearchgate.net

| Technique | Ionization Method | Measurement | Result | Application | Reference |

| HRMS | ESI | [M+Na]⁺ | m/z calcd for C₁₇H₂₄O₅Na: 331.1504 | Molecular Formula Determination | rsc.org |

| HRMS | FAB | [M+H]⁺ | m/z calcd for C₁₇H₂₂O₇: 339.1444 | Molecular Formula Determination | researchgate.net |

| MS | EI | [M-OH]⁺, [M-OCH₃]⁺ | m/z 321, 307 | Fragmentation Analysis | researchgate.net |

Development of Assays for Biological Matrix Analysis

The analysis of this compound within biological matrices is essential for evaluating its bioactivity and potential therapeutic applications. Research has focused on its cytotoxic effects against various human tumor cell lines, including breast carcinoma (MCF-7), which necessitates methods to assess its impact in a biological context. rsc.orgresearchgate.net

While specific pharmacokinetic assays for this compound in plasma or tissue are not widely published, the methodologies used for related compounds provide a framework for future development. Assays for biological matrix analysis typically involve sophisticated techniques to detect and quantify the compound of interest amidst numerous interfering substances.

The development of such assays would likely involve a multi-step process:

Sample Preparation: Extraction of this compound from the biological matrix (e.g., cells, plasma) using techniques like liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering components.

Separation and Quantification: The use of highly sensitive and selective analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique combines the separation power of HPLC with the detection specificity and sensitivity of tandem mass spectrometry, making it the gold standard for quantifying drugs and metabolites in biological fluids. vdoc.pub

Method Validation: Ensuring the assay is accurate, precise, reproducible, and robust according to regulatory guidelines.

Studies on other natural products demonstrate the use of electrospray mass spectrometry to observe intact protein-drug complexes in patient samples, a technique that could be adapted to study the interaction of this compound with biological targets like enzymes or plasma proteins such as albumin. Cytotoxicity assays, such as those used to evaluate this compound against cancer cell lines, are a fundamental form of biological matrix analysis, providing data on the compound's efficacy at the cellular level. researchgate.netvdoc.pubresearchgate.net

Future Research Directions and Potential Academic Applications

Elucidation of Complete Biosynthetic Pathway

A fundamental area for future research is the complete elucidation of the biosynthetic pathway of Goniothalesacetate. Currently, the specific enzymatic steps leading to the formation of this compound in its natural source are not well understood. Future studies should aim to identify the precursor molecules and the series of enzymes responsible for its synthesis. This could involve a combination of isotopic labeling studies, transcriptomic analysis of the source organism to identify candidate genes, and heterologous expression of these genes to characterize enzyme function. Understanding the biosynthesis of styryl-lactones like this compound is a key area of academic inquiry. nih.govresearchgate.net

Discovery of Novel Biological Activities in Non-Clinical Models

Preliminary studies on the broader class of styryl-lactones have revealed a range of biological activities, including cytotoxic effects against various cancer cell lines. nih.govresearchgate.net However, dedicated research into the specific biological activities of this compound is limited. A crucial future direction is the systematic screening of this compound in a variety of non-clinical models. This should include in vitro assays to assess its activity against a panel of human cancer cell lines, as well as against various pathogenic bacteria and fungi. Furthermore, in vivo studies in animal models could help to determine its potential efficacy and to identify any organismal-level effects.

Table 1: Potential Areas for Non-Clinical Biological Activity Screening of this compound

| Activity | Model System | Potential Application |

| Anticancer | Panel of human cancer cell lines (e.g., breast, lung, colon) | Development of novel chemotherapeutic agents |

| Antimicrobial | Various pathogenic bacteria and fungi | Discovery of new antibiotics and antifungals |

| Anti-inflammatory | Cell-based assays for inflammatory markers | Treatment of inflammatory disorders |

| Antiviral | Viral replication assays | Development of antiviral therapies |

Development of Advanced Synthetic Methodologies for Complex Analogues

The first total synthesis of (+)-goniothalesacetate was a significant achievement, providing a basis for the laboratory-based production of this natural product. nih.gov Future research should build upon this foundation to develop more advanced and efficient synthetic methodologies. A key objective would be the creation of a diverse library of this compound analogues with modifications to the styryl group, the lactone ring, and the acetate (B1210297) moiety. The development of stereoselective synthetic routes will be critical for producing enantiomerically pure analogues, which is essential for understanding structure-activity relationships.

Deeper Exploration of Molecular Mechanisms of Action

While styryl-lactones are known to induce apoptosis in cancer cells, the precise molecular mechanisms of action for this compound remain to be elucidated. nih.govresearchgate.net Future research should focus on identifying the specific cellular targets of this compound. This could involve techniques such as affinity chromatography to pull down binding partners, and proteomic and genomic approaches to identify changes in protein expression and gene regulation upon treatment with the compound. Understanding these mechanisms is fundamental to its potential development as a therapeutic agent. For instance, studies on other styryl-lactones suggest that they may interact with key signaling pathways involved in cell proliferation and survival. rsc.orgnih.govrsc.org

Computational Design and Predictive Modeling of Novel Derivatives

Computational chemistry and molecular modeling can play a pivotal role in accelerating the discovery of more potent and selective this compound derivatives. Future research should employ techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict the biological activities of novel analogues before their synthesis. rsc.orgnih.govrsc.org These computational approaches can help to prioritize the synthesis of compounds with the highest likelihood of desired biological effects, thereby saving time and resources. Such in silico studies have been applied to other styryl-lactones to investigate their interactions with biological targets. rsc.orgnih.govrsc.org

Ecological Roles and Interactions in its Natural Environment

Currently, there is a lack of information regarding the ecological role of this compound in its natural environment. As a secondary metabolite, it is likely that this compound plays a role in the defense mechanisms of the producing organism, potentially acting as an antifeedant, antimicrobial, or allelopathic agent. Future ecological studies could investigate the distribution of this compound within the plant and its effects on herbivores, pathogens, and competing plants. This research would not only provide valuable insights into chemical ecology but could also uncover novel applications for this compound in agriculture or pest control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.